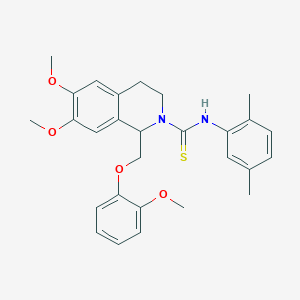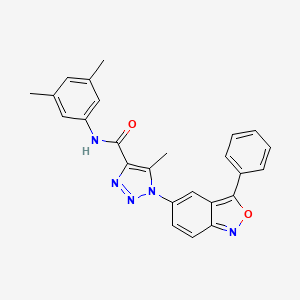![molecular formula C14H7BrCl2F4N2 B11457477 (1E)-1-(5-bromo-2-fluorobenzylidene)-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11457477.png)
(1E)-1-(5-bromo-2-fluorobenzylidene)-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE is a complex organic compound characterized by the presence of multiple halogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE typically involves multi-step organic reactions. One common approach is the condensation reaction between 5-bromo-2-fluorobenzaldehyde and 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of new halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its halogenated structure makes it a useful tool in the investigation of halogen bonding in biological systems.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry
In the industrial sector, (1E)-1-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE is used in the manufacture of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (1E)-1-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **(1E)-1-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE
- **(1E)-1-[(5-CHLORO-2-FLUOROPHENYL)METHYLIDENE]-2-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE
- **(1E)-1-[(5-BROMO-2-CHLOROPHENYL)METHYLIDENE]-2-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE
Uniqueness
The uniqueness of (1E)-1-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE lies in its specific combination of halogen atoms, which imparts distinct chemical and biological properties. This combination enhances its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H7BrCl2F4N2 |
|---|---|
Molecular Weight |
430.0 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2,6-dichloro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H7BrCl2F4N2/c15-9-1-2-12(18)7(3-9)6-22-23-13-10(16)4-8(5-11(13)17)14(19,20)21/h1-6,23H/b22-6+ |
InChI Key |
YUQSGCSWISKEAA-GEVRCRHISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate](/img/structure/B11457405.png)
![ethyl 6-(3-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11457422.png)

![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B11457439.png)
![3-(4-Chlorophenyl)-2-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-ol](/img/structure/B11457447.png)
![N-(4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B11457450.png)
![6-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B11457451.png)
![ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11457454.png)
![(2E)-2-[cyano(4-methoxyphenyl)methylidene]-4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile](/img/structure/B11457457.png)
![ethyl 7-cyclohexyl-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11457458.png)
![14-(4-ethoxyphenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B11457464.png)
![2-(3-fluorobenzyl)-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11457469.png)

